(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate
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Overview
Description
(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate is a complex organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a dimethyl group and a carbamate group linked to a dibutylsulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring. Common reagents include phenols and aldehydes under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Carbamate Group: The carbamate group is introduced through the reaction of the benzofuran derivative with isocyanates or carbamoyl chlorides.
Addition of the Dibutylsulfamoyl Moiety: The final step involves the reaction of the intermediate compound with dibutylsulfamoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-Dimethyl-3H-benzofuran-7-yl)oxy]-3-(2-pyridinylmethylamino)-2-propanol
- 2-[(2,2-Dimethyl-3H-benzofuran-7-yl)oxy]-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
- (2,2-Dimethyl-3H-benzofuran-7-yl)n-(cyanomethyl-phenyl-amino)sulfanyl-N-methyl-carbamate
Uniqueness
(2,2-Dimethyl-3H-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
73315-64-7 |
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Molecular Formula |
C20H32N2O5S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O5S/c1-6-8-13-22(14-9-7-2)28(24,25)21(5)19(23)26-17-12-10-11-16-15-20(3,4)27-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChI Key |
XCRKTRRUNJXYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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